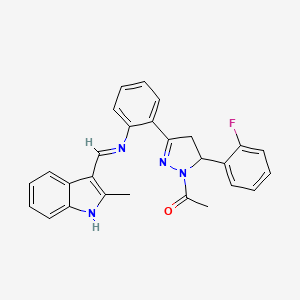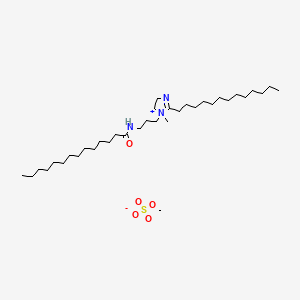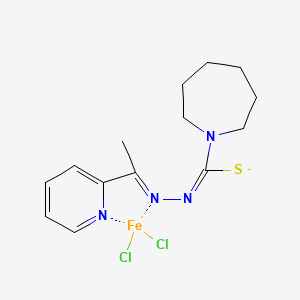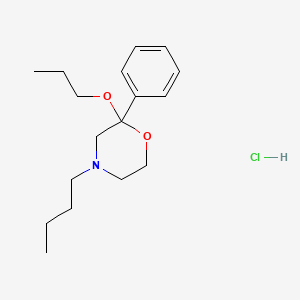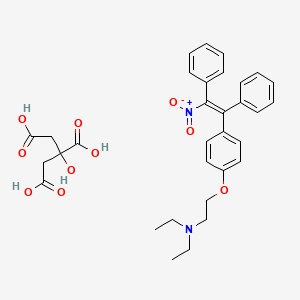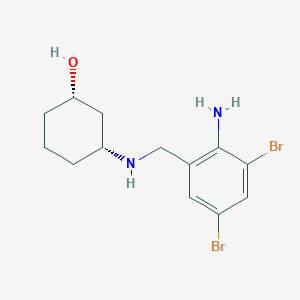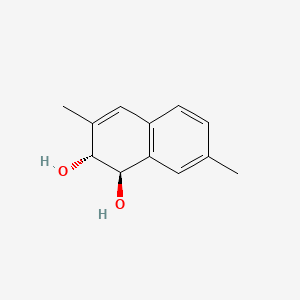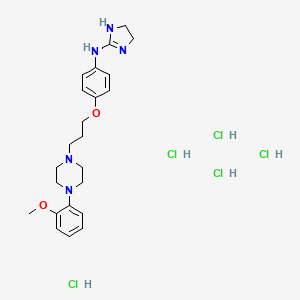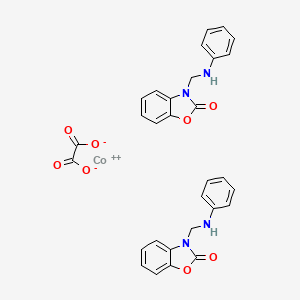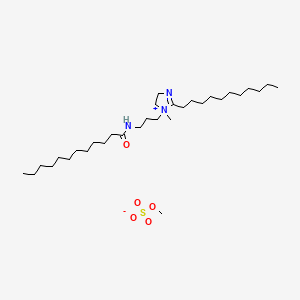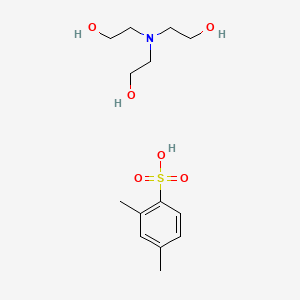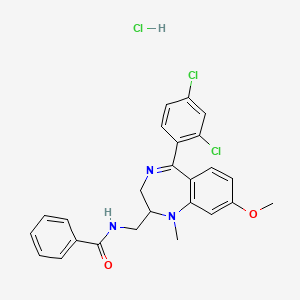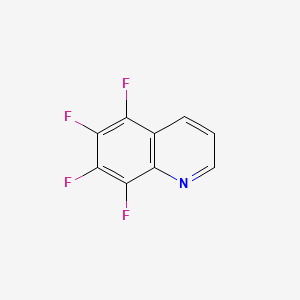
5,6,7,8-Tetrafluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrafluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,6,7,8-Tetrafluoroquinoline can be synthesized through several methods. One common approach involves the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline. This reaction yields a mixture of fluorinated quinolines, including this compound .
Another method involves the Skraup reaction, where 2,3,4,5-tetrafluoroaniline is reacted with glycerol, crotonaldehyde, or methyl vinyl ketone . This reaction is typically carried out under acidic conditions and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrafluoroquinoline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of fluorine atoms makes it highly reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions with P(As)-nucleophiles result in the displacement of fluorine atoms at positions 6 and 7.
Oxidation and Reduction: Specific conditions and reagents for oxidation and reduction reactions depend on the desired products and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions vary based on the reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield different fluorinated quinolines .
Applications De Recherche Scientifique
5,6,7,8-Tetrafluoroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it a valuable tool in studying biological systems and interactions.
Mécanisme D'action
The mechanism of action of 5,6,7,8-tetrafluoroquinoline involves its interaction with molecular targets through nucleophilic substitution and other reactions. The fluorine atoms enhance its reactivity and influence its binding affinity to specific targets. Detailed studies on its molecular pathways are ongoing to fully understand its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6,8-Trifluoroquinoline
- 5,7-Difluoroquinoline
- 5,7,8-Trifluoro-2-phenylquinoline
- 5,7,8-Trifluoro-6-trifluoromethylquinoline
Uniqueness
5,6,7,8-Tetrafluoroquinoline is unique due to the complete fluorination of the quinoline ring, which imparts distinct chemical and physical properties. This makes it more reactive and versatile compared to its partially fluorinated counterparts.
Propriétés
Numéro CAS |
5280-07-9 |
|---|---|
Formule moléculaire |
C9H3F4N |
Poids moléculaire |
201.12 g/mol |
Nom IUPAC |
5,6,7,8-tetrafluoroquinoline |
InChI |
InChI=1S/C9H3F4N/c10-5-4-2-1-3-14-9(4)8(13)7(12)6(5)11/h1-3H |
Clé InChI |
GBIKQULWCDDCAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C(=C2F)F)F)F)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


